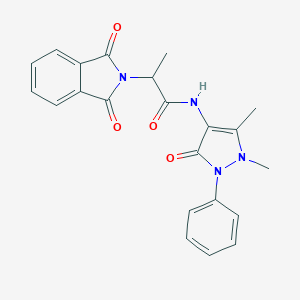
4-Iodo-3,5-diphenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3,5-diphenylisoxazole, also known as IDPI, is a synthetic compound that belongs to the isoxazole family. It has been extensively studied for its potential use as a pharmacological tool in scientific research. IDPI is a potent and selective antagonist of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system.
Mecanismo De Acción
4-Iodo-3,5-diphenylisoxazole acts as a competitive antagonist of the glycine receptor, binding to the receptor site and blocking the action of glycine. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability. 4-Iodo-3,5-diphenylisoxazole has been shown to have a high affinity for the glycine receptor, making it a potent and selective antagonist.
Biochemical and Physiological Effects:
4-Iodo-3,5-diphenylisoxazole has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-Iodo-3,5-diphenylisoxazole can block glycine-induced currents in cultured neurons, indicating its ability to inhibit glycine receptor function. In vivo studies have shown that 4-Iodo-3,5-diphenylisoxazole can produce convulsions and seizures in animals, indicating its ability to increase neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Iodo-3,5-diphenylisoxazole has several advantages as a pharmacological tool for scientific research. It is a potent and selective antagonist of the glycine receptor, making it a valuable tool for studying the physiological and pharmacological properties of this receptor. However, there are also some limitations associated with the use of 4-Iodo-3,5-diphenylisoxazole. It has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time. Additionally, 4-Iodo-3,5-diphenylisoxazole has been shown to produce convulsions and seizures in animals, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-Iodo-3,5-diphenylisoxazole. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of 4-Iodo-3,5-diphenylisoxazole. Another area of interest is the use of 4-Iodo-3,5-diphenylisoxazole in the development of new treatments for neurological disorders such as epilepsy, schizophrenia, and chronic pain. 4-Iodo-3,5-diphenylisoxazole has also been shown to have potential as a tool for studying the role of glycine receptors in synaptic plasticity and learning and memory. Further research in these areas could provide valuable insights into the mechanisms underlying these processes and lead to the development of new therapeutic interventions.
Métodos De Síntesis
4-Iodo-3,5-diphenylisoxazole can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-iodobenzaldehyde with acetophenone, followed by cyclization with hydroxylamine hydrochloride and sodium acetate. The resulting intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the final product.
Aplicaciones Científicas De Investigación
4-Iodo-3,5-diphenylisoxazole has been widely used as a pharmacological tool in scientific research to study the role of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of inhibitory neurotransmission, and their dysfunction has been linked to various neurological disorders such as epilepsy, schizophrenia, and chronic pain. 4-Iodo-3,5-diphenylisoxazole has been shown to selectively block the glycine receptor and has been used to study the physiological and pharmacological properties of this receptor.
Propiedades
Número CAS |
24768-82-9 |
|---|---|
Nombre del producto |
4-Iodo-3,5-diphenylisoxazole |
Fórmula molecular |
C15H10INO |
Peso molecular |
347.15 g/mol |
Nombre IUPAC |
4-iodo-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10INO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
BCNDCWAZCSFBDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)I |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)



![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)

![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)

